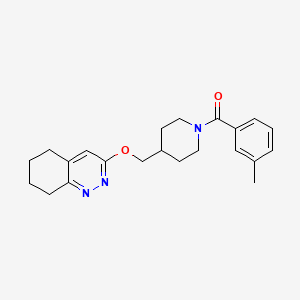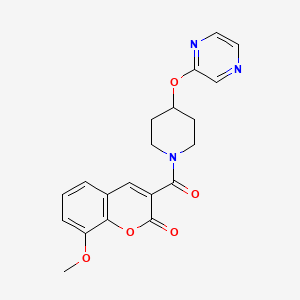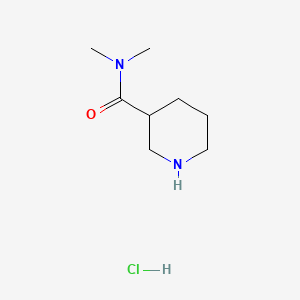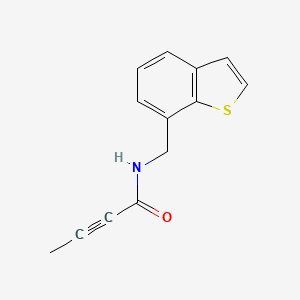
(4-(((5,6,7,8-テトラヒドロシンノリン-3-イル)オキシ)メチル)ピペリジン-1-イル)(m-トリル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry
In organic synthesis, (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone serves as a versatile intermediate for constructing more complex molecules.
Biology
This compound has shown potential as a ligand in biochemical assays, helping in the identification of protein targets and pathways.
Medicine
In pharmacology, it is being investigated for its therapeutic potential, particularly its ability to modulate neurotransmitter systems, making it a candidate for drug development in neurological disorders.
Industry
In materials science, it is used in the development of specialty polymers due to its stable aromatic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone typically involves multiple steps. One common method is:
Formation of Tetrahydrocinnolin Derivative: : Start with a cinnoline derivative which undergoes hydrogenation to form the tetrahydrocinnoline structure.
Introduction of Piperidine Moiety: : Next, a piperidine ring is attached to the molecule through an amide bond formation.
Attachment of Methanone Group: : Finally, the m-tolyl methanone group is incorporated via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow processes to improve yield and efficiency. Key reagents and catalysts are carefully chosen to optimize reaction conditions, minimize side reactions, and ensure purity of the final product.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can be oxidized, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: : It undergoes reduction reactions often using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The molecule can participate in nucleophilic substitution reactions, especially at the piperidine and tolyl sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Halides like sodium iodide in acetone.
Major Products Formed
Oxidation: : Formation of corresponding quinone derivatives.
Reduction: : Dehydrogenated piperidine derivatives.
Substitution: : Substituted piperidine derivatives.
作用機序
This compound exhibits its effects by interacting with specific molecular targets, particularly neurotransmitter receptors. Its binding modulates receptor activity, affecting downstream signaling pathways. For example, it can act as an agonist or antagonist, leading to varied physiological responses.
類似化合物との比較
Similar Compounds
N-(4-(Piperidin-1-yl)phenyl)methanone
4-((4-(Chlorophenyl)methyl)piperidin-1-yl)(m-tolyl)methanone
Highlighting Uniqueness
Compared to these, (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone stands out due to its unique cinnoline moiety, which enhances its chemical stability and broadens its range of reactivity and applications.
This detailed exploration of (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone showcases its significance in various scientific and industrial fields
特性
IUPAC Name |
(3-methylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-4-7-19(13-16)22(26)25-11-9-17(10-12-25)15-27-21-14-18-6-2-3-8-20(18)23-24-21/h4-5,7,13-14,17H,2-3,6,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPLIOXSOLWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)



![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)

![5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)

![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)
![2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2449310.png)
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)
